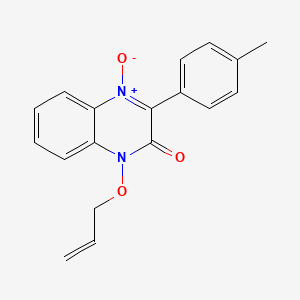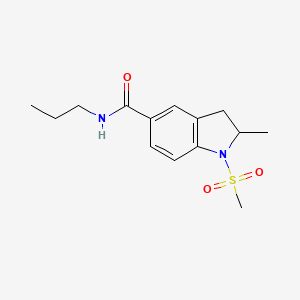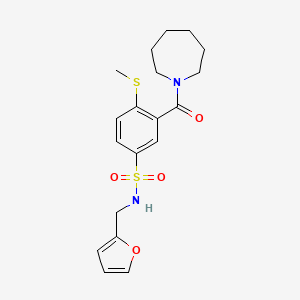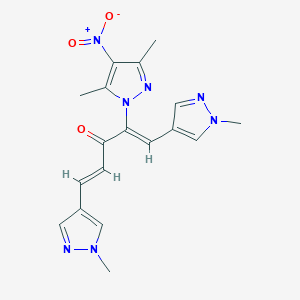
3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
概要
説明
3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a prop-2-enoxy group and a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound. The introduction of the 4-methylphenyl group can be achieved through electrophilic aromatic substitution reactions. The prop-2-enoxy group is then added via nucleophilic substitution reactions, often using alkyl halides as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of key biomolecules or disrupt cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Methylphenyl derivatives: Compounds with similar aromatic substituents.
Quinoxaline derivatives: Molecules with the same core structure but different substituents.
Prop-2-enoxy derivatives: Compounds with similar alkoxy groups.
Uniqueness
3-(4-Methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(4-methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-3-12-23-20-16-7-5-4-6-15(16)19(22)17(18(20)21)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOPFFXRXZAVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC=C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322162 | |
| Record name | 3-(4-methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500107-34-6 | |
| Record name | 3-(4-methylphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4662331.png)
![2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4662338.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4662339.png)
![{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4662344.png)
![3,4-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4662350.png)

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-benzylacetamide](/img/structure/B4662360.png)
![pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate](/img/structure/B4662371.png)


![2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide](/img/structure/B4662408.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)glycinamide](/img/structure/B4662420.png)

